N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide
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Overview
Description
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the fluorophenyl group, and the attachment of the allyl group. One common method involves the reaction of 6-ethyl-2-(4-fluorophenyl)-4-quinazolinethiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinazoline core or the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives, modified allyl groups
Substitution: Substituted allyl or fluorophenyl derivatives
Scientific Research Applications
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-2-{[6-ethyl-2-phenyl-4-quinazolinyl]sulfanyl}acetamide
- N-Allyl-2-{[6-ethyl-2-(4-chlorophenyl)-4-quinazolinyl]sulfanyl}acetamide
- N-Allyl-2-{[6-ethyl-2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
Uniqueness
N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H20FN3OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C21H20FN3OS/c1-3-11-23-19(26)13-27-21-17-12-14(4-2)5-10-18(17)24-20(25-21)15-6-8-16(22)9-7-15/h3,5-10,12H,1,4,11,13H2,2H3,(H,23,26) |
InChI Key |
TWDUTUNLYRPKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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